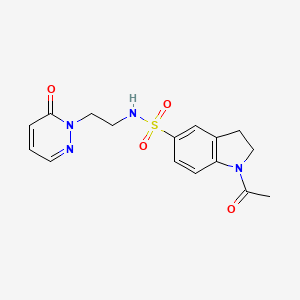

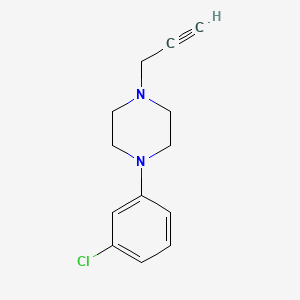

![molecular formula C25H21ClN2O4S B2354423 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine CAS No. 895643-23-9](/img/structure/B2354423.png)

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. Quinolines have a wide range of applications in medicinal chemistry and are part of many bioactive compounds .

Molecular Structure Analysis

The compound contains a quinoline ring, a benzodioxin ring, and a phenyl ring, all of which are aromatic. The sulfonyl group (-SO2-) is a common functional group that is often used in organic chemistry as a protecting group or as a leaving group in substitution reactions .Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. In general, quinolines are planar molecules and can participate in pi-stacking interactions due to their aromaticity .Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

A study involved the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These compounds were evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as against various bacterial strains. The compounds showed good inhibition of lipoxygenase but moderate inhibition of other enzymes and exhibited significant antibacterial properties (M. Irshad et al., 2016).

Antimicrobial Activities

Another research effort described the synthesis of quinazoline derivatives with potential antimicrobial properties. These compounds were screened for antibacterial and antifungal activities against a range of pathogens, demonstrating notable antimicrobial efficacy (N. Desai et al., 2007).

Pharmacological Screening

Various substituted compounds containing sulphonamido quinazolinyl imidazole were synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlights the diverse biological activities of these compounds, indicating their potential for further pharmacological exploration (S. Patel et al., 2009).

Enzyme Inhibition Studies

Research into new sulfonamides featuring benzodioxane and acetamide moieties investigated their potential as enzyme inhibitors. The synthesized compounds showed substantial activity against α-glucosidase and acetylcholinesterase, with in silico molecular docking results supporting the in vitro enzyme inhibition data (M. Abbasi et al., 2019).

Molecular Docking and Antimicrobial Screening

A series of sulfonamide derivatives was synthesized, featuring a focus on apoptosis induction and radical scavenging in cancer cells. The in vitro assessment of these compounds revealed specific ones with potent anticancer activity, further supported by molecular docking studies to understand their mechanism of action (P. Sarangi et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O4S/c1-2-16-3-9-21-20(13-16)25(28-18-6-10-22-23(14-18)32-12-11-31-22)24(15-27-21)33(29,30)19-7-4-17(26)5-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADWDSZWVAJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

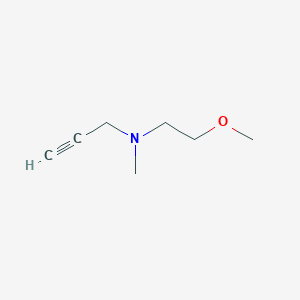

![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)

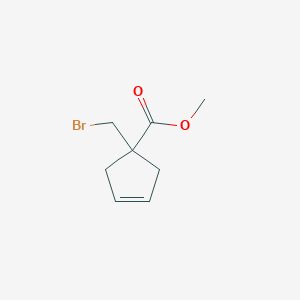

![2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole](/img/structure/B2354343.png)

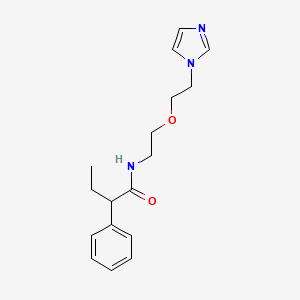

![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)

![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)

![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)